molecular formula C20H26O5 B1200715 19-Noraldosterone CAS No. 76025-75-7

19-Noraldosterone

Cat. No. B1200715
CAS RN: 76025-75-7
M. Wt: 346.4 g/mol
InChI Key: BIDXSZCVYXAGCG-CRGXURCLSA-N
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Description

19-Noraldosterone belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 19-Noraldosterone is considered to be a practically insoluble (in water) and relatively neutral molecule. 19-Noraldosterone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 19-noraldosterone is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

1. Mineralocorticoid Activity and Renin-Angiotensin System Regulation

19-Noraldosterone has been identified as a potent mineralocorticoid with significant influence on the renin-angiotensin system in humans. Research has demonstrated that sodium restriction can lead to a significant increase in the urinary excretion of 19-noraldosterone, suggesting its role in fluid and electrolyte balance (Takeda, Miyamori, Takeda, Lewicka, & Vecsei, 1992; Takeda et al., 1996).

2. Hypertensinogenic Activities and Hypertension Studies

19-Noraldosterone is noted for its hypertensinogenic activities. Studies have explored its role in clinical and experimental hypertension, indicating its correlation with urinary 18,19-dihydroxycorticosterone and aldosterone, and its elevated levels in certain hypertensive conditions (Takeda, Miyamori, & Takeda, 1995; Takeda et al., 1997).

3. Biosynthesis in Adrenal Cells

Research focusing on the biosynthetic pathway of 19-noraldosterone in isolated rat glomerulosa cells has provided insights into its formation and metabolism, revealing its synthesis from [14C]pregnenolone and subsequent transformation into various mineralocorticoids (Takeda, Miyamori, Iki, Yoneda, & Takeda, 1994).

4. Aging and Urinary Excretion

The influence of aging on the urinary excretion of 19-noraldosterone has been studied, showing significant negative correlations with age. This suggests a potential role in the chronic regulation of mineralocorticoid activity (Takeda, Miyamori, Yoneda, Iki, & Takeda, 1995).

5. Role in Pregnancy-Induced Hypertension

Investigations into pregnancy-induced hypertension have revealed that 19-noraldosterone levels are significantly lower in affected individuals, pointing to its possible involvement in the pathophysiology of this condition (Takeda, Yoneda, Demura, Furukawa, Usukura, & Mabuchi, 2002).

properties

CAS RN

76025-75-7

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C20H26O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,10,13-17,19,21,24H,1-6,8-9H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1

InChI Key

BIDXSZCVYXAGCG-CRGXURCLSA-N

Isomeric SMILES

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)C=O)C(=O)CO

SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO

Canonical SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO

Other CAS RN

76025-75-7

synonyms

19-noraldosterone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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